1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has various functional groups attached to it, including a thioether group ((2-oxo-2-phenylethyl)thio) and a propyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the thioether group might undergo oxidation, and the propyl group might undergo reactions typical of alkanes .
Scientific Research Applications
Synthesis and Characterization
Research in the area of heterocyclic chemistry focuses on the synthesis and characterization of novel compounds with potential therapeutic or material applications. For example, studies have demonstrated the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones. These reactions yield complex structures with potential as pharmacologically active molecules or as intermediates in organic synthesis (Hassaneen et al., 2003).
Catalytic Applications
Another area of interest is the development of green chemistry approaches, such as the use of recyclable catalysts for the synthesis of structurally diverse heterocycles. For instance, thiourea dioxide in water has been used as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, highlighting the method's environmental benefits and efficiency (Verma & Jain, 2012).
Structural Studies
Structural studies of heterocyclic compounds provide insights into their potential interactions and functionalities. Research has detailed the molecular and crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing different hydrogen bonding patterns and pi-pi stacking interactions that could influence their chemical reactivity and binding properties (Trilleras et al., 2009).
Mechanistic Insights
Understanding the mechanisms underlying the reactivity of heterocyclic compounds is crucial for designing more efficient synthesis routes and for predicting their behavior in biological systems or as materials. Studies have explored the pathways and intermediates in the synthesis of heterocyclic compounds, providing valuable mechanistic insights (Kinoshita et al., 1989).
Photophysical Properties and Applications
Heterocyclic compounds often exhibit unique photophysical properties, making them suitable for applications in materials science, such as in the development of fluorescent probes or materials with specific optical properties. Research has been conducted on the design, synthesis, and application of pyrimidine-phthalimide derivatives, demonstrating their potential as pH sensors and in other applications requiring fluorescence or specific optical characteristics (Yan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-phenacylsulfanyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-8-14-11-21-18-16(19(25)23(3)20(26)22(18)2)17(14)27-12-15(24)13-9-6-5-7-10-13/h5-7,9-11H,4,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSKVZIDEOILPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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